molecular formula C12H15N3O2 B153468 tert-butyl 6-amino-1H-indazole-1-carboxylate CAS No. 219503-81-8

tert-butyl 6-amino-1H-indazole-1-carboxylate

Cat. No. B153468
CAS RN: 219503-81-8
M. Wt: 233.27 g/mol
InChI Key: ZUBZKAXFZUIBQY-UHFFFAOYSA-N
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Description

“tert-butyl 6-amino-1H-indazole-1-carboxylate” is a chemical compound with the CAS Number: 219503-81-8 . It has a molecular weight of 233.27 . The IUPAC name for this compound is tert-butyl 6-amino-1H-indazole-1-carboxylate .


Molecular Structure Analysis

The InChI code for “tert-butyl 6-amino-1H-indazole-1-carboxylate” is 1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“tert-butyl 6-amino-1H-indazole-1-carboxylate” is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis

“tert-butyl 6-amino-1H-indazole-1-carboxylate” is used in chemical synthesis . It’s a key component in the synthesis of a variety of complex molecules. The compound is often used in laboratories for research and development purposes .

Anticancer Research

This compound has been used in the design and synthesis of novel 6-substituted aminoindazole derivatives as potential anticancer agents . One of the derivatives, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity in human colorectal cancer cells .

Inhibitor Design

The compound has been used in the design of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response . Inhibitors of IDO1 are being investigated for their potential in cancer treatment .

Pharmacokinetics Research

The compound’s physicochemical properties, such as its lipophilicity and water solubility, make it a subject of interest in pharmacokinetics research . Understanding these properties can help in the design of drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties .

Safety Research

The safety profile of “tert-butyl 6-amino-1H-indazole-1-carboxylate” is also a subject of research . Understanding the safety profile of a compound is crucial in drug development .

Synthetic Approaches

Recent strategies for the synthesis of 1H- and 2H-indazoles, including “tert-butyl 6-amino-1H-indazole-1-carboxylate”, have been summarized in scientific literature . These strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl 6-aminoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBZKAXFZUIBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475907
Record name 1-BOC-6-AMINO-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219503-81-8
Record name 1-BOC-6-AMINO-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1-Boc-6-nitroindazole (2.5 g, 9.5 mmol) in ethyl acetate (75 mL) under nitrogen was added 10% Pd/C (500 mg). The mixture was placed under vacuum and the atmosphere was replaced with hydrogen (1 atm). After stirring for 12 h, the hydrogen balloon was removed and diatomaceous earth was added. The mixture was then filtered over a pad of diatomaceous earth and the solvent was removed by rotary evaporation to give 2.17 g (98%) of light pink solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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